molecular formula C22H29N4O2S+ B11081192 N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium CAS No. 1031262-87-9

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium

Cat. No.: B11081192
CAS No.: 1031262-87-9
M. Wt: 413.6 g/mol
InChI Key: BTLMATVPJQDJHB-UHFFFAOYSA-O
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Description

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group

Properties

CAS No.

1031262-87-9

Molecular Formula

C22H29N4O2S+

Molecular Weight

413.6 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-[2-(3-methylanilino)-2-oxoethyl]azanium

InChI

InChI=1S/C22H28N4O2S/c1-16-7-6-8-19(11-16)25-21(27)14-26(3,4)9-10-29-22-20(13-23)18(15-28-5)12-17(2)24-22/h6-8,11-12H,9-10,14-15H2,1-5H3/p+1

InChI Key

BTLMATVPJQDJHB-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C[N+](C)(C)CCSC2=NC(=CC(=C2C#N)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the cyano and methoxymethyl groups. The sulfanyl group is then added through a thiolation reaction. The final steps involve the formation of the ethanaminium moiety and the attachment of the dimethyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyano and sulfanyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(4-methylphenyl)amino]-2-oxoethanaminium
  • N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-ethylphenyl)amino]-2-oxoethanaminium

Uniqueness

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Biological Activity

The compound N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium is a complex organic molecule with potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C21H25N3O2S, and it features several functional groups that may contribute to its biological activity, including a pyridine ring, a sulfanyl group, and a dimethylamino group. The presence of these groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyridine derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications in the pyridine structure can enhance cytotoxicity against various cancer cell lines .
  • Antiinflammatory Effects : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways. For instance, a related compound showed significant inhibition of PGE2-induced TNFα reduction in human whole blood assays .
  • Antiviral Properties : Some derivatives exhibit activity against viral infections, which may be attributed to their ability to interfere with viral replication mechanisms.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds containing pyridine rings often act as enzyme inhibitors, affecting pathways involved in cell signaling and proliferation.
  • Receptor Modulation : The presence of amino groups suggests potential interactions with neurotransmitter receptors or other cellular receptors, modulating their activity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
Anticancer6-Alkyl-substituted pyridinesIC50 values indicating effective inhibition of tumor growth .
AntiinflammatoryEP4 antagonistsSignificant reduction in inflammation markers in clinical models .
AntiviralVarious pyridine derivativesInhibition of viral replication observed in vitro.

Case Study 1: Anticancer Properties

A study focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of electron-withdrawing groups in increasing potency against cancer cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative similar to the target compound was tested for its anti-inflammatory effects in an adjuvant-induced arthritis model. The findings indicated that the compound effectively reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases .

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